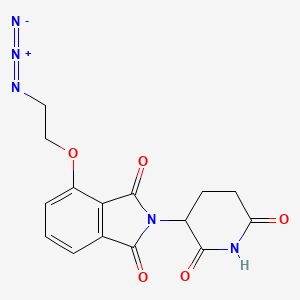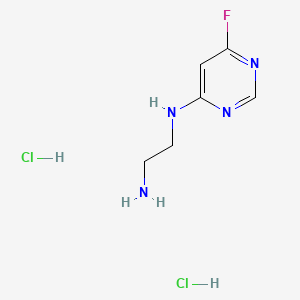
2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide typically involves the following steps:
Formation of the Azetidine Ring:
Functionalization of the Azetidine Ring: The azetidine ring can be further functionalized through reactions such as aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines.
Coupling Reactions: The final compound can be obtained through coupling reactions, such as the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the azetidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
Similar Compounds
3-(prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects.
3-allylazetidin-2-one: Another azetidine derivative with significant biological activities.
3-(buta-1,3-dien-1-yl)azetidin-2-one: Exhibits similar properties to the above compounds.
Uniqueness
2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide is unique due to its specific structural features, including the azetidine ring and the cyclopropyl and ethylacetamide groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C10H18N2O2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide |
InChI |
InChI=1S/C10H18N2O2/c1-2-12(8-3-4-8)10(13)7-14-9-5-11-6-9/h8-9,11H,2-7H2,1H3 |
Clave InChI |
FRWGQEASGDSYDZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CC1)C(=O)COC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride](/img/structure/B13536102.png)










